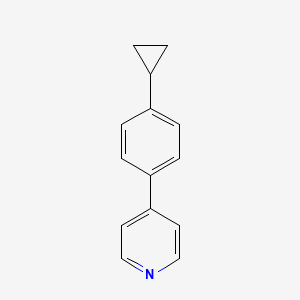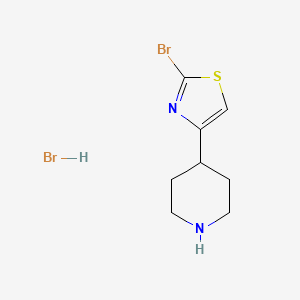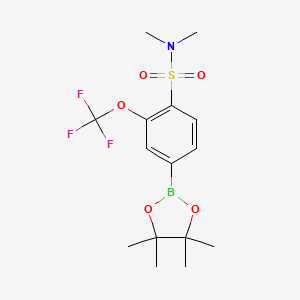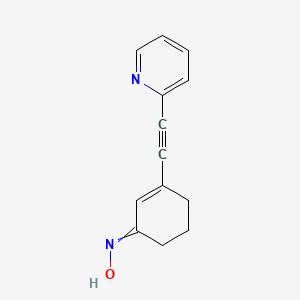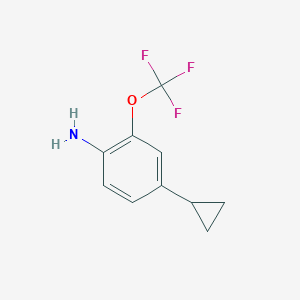
3-(9-Anthracenyl)azetidine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “MFCD32662224” is a chemical entity with unique properties and applications It is known for its specific molecular structure and has been studied for various scientific and industrial purposes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32662224” involves several steps, each requiring specific reaction conditions. The preparation method is designed to ensure high purity and yield of the compound. The synthetic route typically involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Detailed reaction mechanisms and conditions are crucial for the successful synthesis of this compound.
Industrial Production Methods: In industrial settings, the production of “MFCD32662224” is scaled up to meet demand. The industrial production methods focus on optimizing the reaction conditions to maximize yield and minimize waste. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound’s quality and consistency.
Análisis De Reacciones Químicas
Types of Reactions: “MFCD32662224” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: The common reagents used in the reactions involving “MFCD32662224” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction’s outcome.
Major Products Formed: The major products formed from the reactions of “MFCD32662224” depend on the type of reaction and the reagents used. These products are often characterized by their unique chemical and physical properties, which are essential for their specific applications.
Aplicaciones Científicas De Investigación
“MFCD32662224” has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic processes. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, “MFCD32662224” is explored for its therapeutic potential and its role in drug development. In industry, it is utilized in the production of advanced materials and chemicals.
Mecanismo De Acción
The mechanism of action of “MFCD32662224” involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions
Comparación Con Compuestos Similares
Similar Compounds: Several compounds share structural similarities with “MFCD32662224.” These include compounds with similar functional groups and molecular frameworks. Examples of similar compounds include those with analogous chemical structures and properties.
Uniqueness: Despite the similarities, “MFCD32662224” possesses unique properties that distinguish it from other compounds. These unique properties are attributed to its specific molecular structure and the resulting chemical and physical characteristics. The compound’s uniqueness makes it valuable for specific applications and research areas.
Conclusion
“MFCD32662224” is a compound with significant scientific and industrial importance. Its unique properties, diverse applications, and detailed understanding of its preparation, reactions, and mechanism of action make it a valuable subject of study. Further research and development will continue to uncover new applications and enhance our understanding of this compound.
Propiedades
Fórmula molecular |
C17H16ClN |
|---|---|
Peso molecular |
269.8 g/mol |
Nombre IUPAC |
3-anthracen-9-ylazetidine;hydrochloride |
InChI |
InChI=1S/C17H15N.ClH/c1-3-7-15-12(5-1)9-13-6-2-4-8-16(13)17(15)14-10-18-11-14;/h1-9,14,18H,10-11H2;1H |
Clave InChI |
GFIXXCDXGRDHTD-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=C3C=CC=CC3=CC4=CC=CC=C42.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


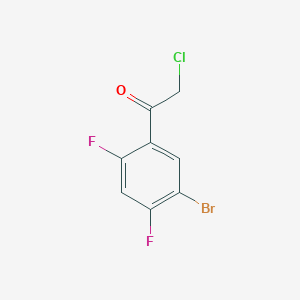
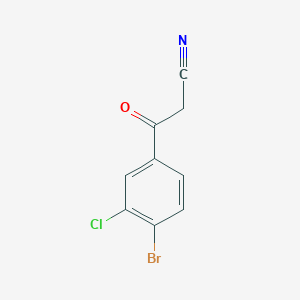
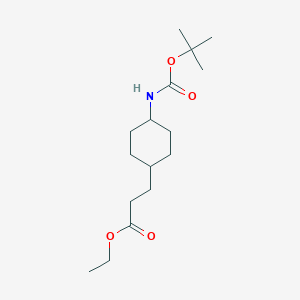
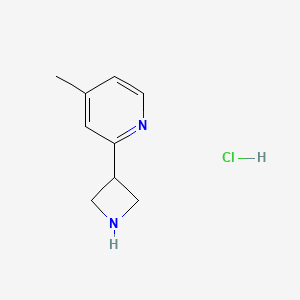
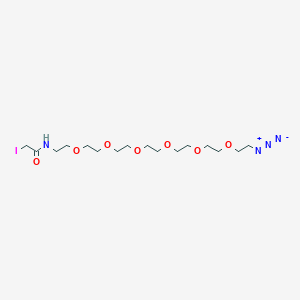
![(S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]](/img/structure/B13718513.png)
![ethyl (2Z)-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B13718515.png)

